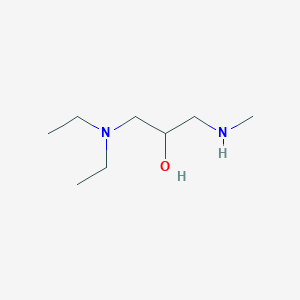
1-(Diethylamino)-3-(methylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(diethylamino)-3-(methylamino)- is a chemical compound that belongs to the class of alkanolamines. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(diethylamino)-3-(methylamino)- typically involves the reaction of 2-propanol with diethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(diethylamino)-3-(methylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-Propanol, 1-(diethylamino)-3-(methylamino)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is used in biochemical assays and as a stabilizing agent for enzymes and proteins.
Industry: The compound is used in the production of coatings, lubricants, and as a corrosion inhibitor in various industrial processes
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(diethylamino)-3-(methylamino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-Dimethylamino-2-propanol
- 2-Propanol, 1-(dimethylamino)
- N,N-Dimethylisopropanolamine
Uniqueness
2-Propanol, 1-(diethylamino)-3-(methylamino)- is unique due to its specific combination of diethylamino and methylamino groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
CAS No. |
52467-68-2 |
|---|---|
Molecular Formula |
C8H20N2O |
Molecular Weight |
160.26 g/mol |
IUPAC Name |
1-(diethylamino)-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C8H20N2O/c1-4-10(5-2)7-8(11)6-9-3/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
RDRAOGCRXQNYFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CNC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















